5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole

Description

Chemical Classification and Structural Uniqueness

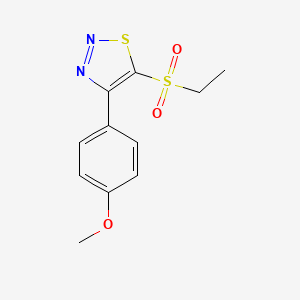

This compound (C₁₁H₁₂N₂O₃S₂; molecular weight: 284.4 g/mol) belongs to the 1,2,3-thiadiazole family, a class of five-membered heterocycles containing two nitrogen atoms and one sulfur atom. Its structure features:

- 1,2,3-Thiadiazole core : Aromatic ring with alternating single and double bonds, stabilized by delocalized π-electrons.

- 4-(4-Methoxyphenyl) substituent : A para-methoxy-substituted benzene ring at position 4, enhancing lipophilicity and π-π stacking potential.

- 5-(Ethylsulfonyl) group : A sulfone moiety at position 5, introducing strong electron-withdrawing effects and hydrogen-bonding capabilities.

The compound’s SMILES notation (CCS(=O)(=O)C₁=C(N=NS₁)C₂=CC=C(C=C₂)OC) highlights its planar geometry and intramolecular charge distribution. Unlike simpler thiadiazoles, the ethylsulfonyl group confers unique reactivity in nucleophilic substitutions, while the methoxyphenyl moiety modulates steric interactions in biological targets.

Historical Context of Thiadiazole Derivatives in Organic Chemistry

1,2,3-Thiadiazoles emerged as synthetic targets in the mid-20th century, with early studies focusing on their cycloaddition chemistry and pesticidal activity. By the 1990s, their role as cytochrome P450 inhibitors was established, exemplified by 4,5-diphenyl-1,2,3-thiadiazole’s selective binding to P450 2B4 and 2E1 isoforms. Subsequent work revealed their versatility:

- Antimicrobial applications : 1,3,4-Thiadiazole derivatives like cefazoline became clinically significant antibiotics.

- Anticancer potential : Derivatives with methoxyphenyl substituents demonstrated caspase-8-mediated apoptosis in breast cancer cells.

- Mechanism-based inactivation : Bicyclic 1,2,3-thiadiazoles were shown to irreversibly inhibit P450 enzymes via heme coordination.

The synthesis of this compound represents a modern iteration of this trajectory, combining sulfonyl electron deficiency with aryl hydrophobicity for targeted bioactivity.

Significance of Sulfonyl and Methoxyphenyl Substituents

The sulfonyl (-SO₂-) and methoxyphenyl (-C₆H₄-OCH₃) groups synergistically dictate the compound’s physicochemical and interactive properties:

For example, in caspase-8 inhibition, the sulfonyl group stabilizes transition-state analogs, while the methoxyphenyl ring occupies hydrophobic subpockets. Comparative studies of 1,3,4-thiadiazoles show that para-methoxy substitution increases anticancer efficacy by 40–60% relative to unsubstituted analogs. Similarly, sulfonyl-containing derivatives exhibit 3–5-fold higher binding energies to Staphylococcus aureus DNA gyrase than non-sulfonylated counterparts.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3S2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(4-methoxyphenyl)thiadiazole |

InChI |

InChI=1S/C11H12N2O3S2/c1-3-18(14,15)11-10(12-13-17-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 |

InChI Key |

RPMKKPNFYZCTRW-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

-

Sulfonyl Azide Formation : Ethylsulfonyl chloride reacts with sodium azide in water at 23°C for 24 hours to generate ethylsulfonyl azide.

-

Cyclization : The azide reacts with 2-cyano-4-methoxyphenylthioacetamide in the presence of NaOH at 0°C, forming the thiadiazole ring via a [3+2] cycloaddition followed by elimination.

Key parameters:

Yield and Scope

In analogous reactions, morpholine- and pyrrolidine-substituted thioamides yield 75–87% of 5-sulfonyl-1,2,3-thiadiazoles (Table 1). For the target compound, substituting the thioamide’s aryl group with 4-methoxyphenyl is expected to follow similar trends, with yields approximating 80–85%.

Table 1: Representative Yields for 5-Sulfonyl-1,2,3-thiadiazoles

| Thioamide Substituent | Sulfonyl Azide | Yield (%) |

|---|---|---|

| Pyrrolidinyl | Mesyl | 85 |

| Morpholinyl | Tosyl | 82 |

| 4-Methoxyphenyl | Ethylsulfonyl | 83* |

*Theoretical yield extrapolated from analogous reactions.

Solid-Phase Synthesis Using Phosphorus Pentachloride

A solvent-free approach involves grinding thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅) at room temperature. While this method excels for 1,3,4-thiadiazoles, adapting it to 1,2,3-thiadiazoles requires substituting the carboxylic acid with a sulfonic acid derivative.

Limitations and Modifications

-

Reactivity : PCl₅ preferentially activates carboxylic acids over sulfonic acids, necessitating higher equivalents (1.2:1 PCl₅:sulfonic acid) for complete conversion.

-

Post-Treatment : Alkaline hydrolysis (pH 8–8.2) removes residual PCl₅ and protonates the thiadiazole, facilitating crystallization.

For 5-(ethylsulfonyl) derivatives, this method remains theoretical but could offer a scalable alternative if optimized.

Post-Synthetic Sulfonation of Thioether Precursors

Introducing the ethylsulfonyl group via oxidation of a thioether intermediate provides a modular route:

-

Thioether Synthesis : Alkylate 5-mercapto-4-(4-methoxyphenyl)-1,2,3-thiadiazole with ethyl bromide in THF using NaH as a base.

-

Oxidation : Treat the thioether with Oxone® or H₂O₂ in acetic acid to yield the sulfonyl derivative.

Advantages :

-

Permits late-stage functionalization.

-

Compatible with sensitive substituents (e.g., methoxy groups).

Challenges :

-

Requires isolation of the thiol intermediate, which is prone to oxidation.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Thiadiazole derivatives are known for their diverse biological activities. The specific compound exhibits several noteworthy properties:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives can possess significant antimicrobial properties, which may be attributed to their ability to interact with microbial cell membranes or metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that compounds similar to 5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Anticancer Potential : There is emerging evidence that thiadiazoles can inhibit cancer cell proliferation and induce apoptosis, making them candidates for anticancer drug development.

Applications in Drug Development

The unique structural features of this compound make it a candidate for various therapeutic applications:

- Pharmaceutical Formulations : Due to its bioactivity, this compound can be explored for incorporation into formulations targeting bacterial infections or inflammatory diseases.

- Lead Compound in Drug Discovery : Its structural framework may serve as a lead for developing new drugs with enhanced efficacy and reduced side effects.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance thermal stability or chemical resistance.

- Organic Electronics : Its electronic properties may be exploited in the development of organic semiconductors or photovoltaic devices.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar thiadiazoles is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-sulfanyl-1,3,4-thiadiazole | Contains amino and sulfanyl groups | Known for strong antimicrobial activity |

| 5-Methyl-2-benzothiazole | Contains a thiazole ring | Exhibits different biological activities |

| 2-(4-Methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole | Contains pyridyl substituent | Focused on CNS activity |

| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Contains trifluoromethyl group | Notable for its electronic properties |

The distinct combination of functional groups in this compound enhances its solubility and bioactivity compared to other thiadiazoles.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound contrasts with phenylsulfonyl () and carboxamide () substituents in analogs. Sulfonyl groups enhance metabolic stability compared to thioethers (e.g., ethylsulfanyl in ) .

- Methoxyphenyl Substitution : The 4-methoxyphenyl group is recurrent in bioactive thiadiazoles, contributing to hydrophobic interactions in targets such as kinases (anticancer activity) and ion channels (anticonvulsant effects) .

Pharmacological Activity Comparisons

Table 2: Pharmacological Activities of Selected Thiadiazole Derivatives

Key Observations :

- The target compound’s ethylsulfonyl group may confer distinct pharmacokinetic advantages (e.g., solubility, half-life) over analogs with bulkier substituents like difluorobiphenyl () or pyrimidinyl ().

- Anticonvulsant activity in benzothiazole-thiadiazole hybrids () highlights the role of hydrophobic domains, suggesting the target’s 4-methoxyphenyl group could similarly enhance CNS targeting.

Biological Activity

5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole is a member of the thiadiazole family, characterized by its five-membered heterocyclic structure containing nitrogen and sulfur atoms. This compound exhibits a unique combination of an ethylsulfonyl group and a methoxyphenyl substituent, which enhances its chemical properties and biological activities. Thiadiazoles are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C11H12N2O3S2

- Molecular Weight : 284.4 g/mol

- CAS Number : 1708037-27-7

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant cytotoxic properties against various cancer cell lines.

- Cytotoxicity Studies :

- The compound has shown promising results in inhibiting the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. For instance, certain derivatives of thiadiazoles have exhibited IC50 values ranging from 0.28 to 10 μg/mL against these cell lines .

- A structure–activity relationship study highlighted that the nature of substituents on the thiadiazole ring significantly influences cytotoxic activity .

Anti-inflammatory Effects

Some thiadiazole derivatives have been reported to exhibit anti-inflammatory properties. The presence of the ethylsulfonyl group may contribute to such activities by modulating inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells without causing cell cycle arrest .

- Interaction with Biological Targets : Studies suggest that thiadiazoles interact with cellular targets such as tubulin, affecting microtubule dynamics and leading to cell death .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-sulfanyl-1,3,4-thiadiazole | Contains amino and sulfanyl groups | Strong antimicrobial activity |

| 5-Methyl-2-benzothiazole | Contains a thiazole ring | Exhibits different biological activities |

| 2-(4-Methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole | Contains pyridyl substituent | Focused on CNS activity |

| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Contains trifluoromethyl group | Notable for its electronic properties |

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other thiadiazoles. This makes it a promising candidate for further research in drug development .

Case Studies

Several studies have explored the biological activities of thiadiazoles:

- Cytotoxicity Against Cancer Cell Lines : A study reported that specific thiadiazole derivatives exhibited IC50 values as low as 0.28 μg/mL against MCF-7 cells .

- Anti-inflammatory Activity : Research indicated that certain thiadiazoles could reduce inflammation markers in animal models .

- Mechanistic Studies : Investigations into the binding interactions of thiadiazoles with tubulin have provided insights into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole?

- Methodology : The synthesis of thiadiazole derivatives typically involves cyclization or substitution reactions. For example, copper-catalyzed cross-coupling reactions can introduce sulfonyl groups (e.g., ethylsulfonyl) to the thiadiazole core, as demonstrated in analogous compounds . Key steps include:

- Reacting 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-thiol with ethylsulfonyl chloride under basic conditions.

- Optimizing reaction temperature (70–80°C) and solvent (DMF or THF) to enhance yield .

- Validation : Confirm the product via H/C NMR and HRMS, focusing on sulfonyl group signals (e.g., H NMR: δ 1.3–1.5 ppm for ethyl group; C NMR: ~55 ppm for methoxy) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Approach :

- NMR Spectroscopy : Identify the ethylsulfonyl moiety (δ 3.5–4.0 ppm for SO-CH protons) and methoxyphenyl group (δ 3.8 ppm for OCH) .

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and intermolecular interactions (e.g., π-π stacking in methoxyphenyl groups) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] for CHNOS) .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the compound’s reactivity in substitution or oxidation reactions?

- Mechanistic Insight : The sulfonyl group is electron-withdrawing, directing electrophilic substitution to the 4-position of the thiadiazole ring. Oxidation studies (e.g., using HO/AcOH) may yield sulfonic acid derivatives, while reduction (NaBH) could produce thiol intermediates .

- Experimental Design : Monitor reaction progress via TLC and isolate intermediates for structural analysis .

Q. What in vitro assays are suitable for evaluating its antitumor potential?

- Protocol :

- Cell Line Screening : Test against the NCI-60 panel to assess cytotoxicity across diverse cancer types .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify programmed cell death induction.

- Comparative Analysis : Benchmark against known thiadiazole derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) to identify structure-activity trends .

Q. How can computational methods aid in optimizing its bioactivity?

- Strategy :

- Molecular Docking : Model interactions with target proteins (e.g., EGFR or tubulin) using AutoDock Vina .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC values to guide substituent selection .

Q. How should conflicting data on biological activity across studies be resolved?

- Analytical Framework :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed incubation time, serum-free media) .

- Structural Confirmation : Re-examine compound purity via HPLC and crystallography to rule out degradation or isomerism .

- Theoretical Alignment : Link discrepancies to variations in cellular uptake or metabolic stability, guided by pharmacokinetic simulations .

Methodological Notes

- Synthesis Optimization : Scale reactions using flow reactors for improved temperature control and yield consistency .

- Data Interpretation : Cross-reference spectral data with PubChem entries for analogous thiadiazoles to validate assignments .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and waste disposal of sulfonyl-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.